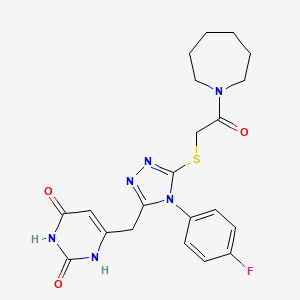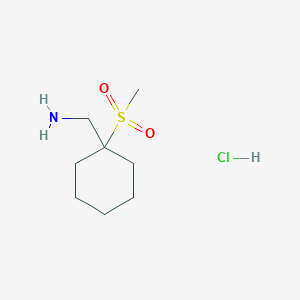
N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClFN5O2 and its molecular weight is 437.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound belongs to a class of molecules that are synthesized through advanced organic chemistry techniques, including nucleophilic substitution reactions and the exploration of novel heterocyclic frameworks. For instance, the discovery and optimization of Met kinase inhibitors, which included the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrated the relevance of fluoro- and chlorobenzyl groups in enhancing enzyme potency and selectivity (G. M. Schroeder et al., 2009). Similarly, the study on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with chloro- and methoxy- substituents, highlighted the influence of substituents on molecular interactions and stability (Muhammad Naeem Ahmed et al., 2020).
Molecular Interaction Studies
The interaction of such compounds with biological targets is a key area of interest. This encompasses the design and synthesis of radiotracers for studying cannabinoid receptors, demonstrating the versatility of substituted triazoles in probing neurobiological pathways (†. R. Katoch-Rouse & A. Horti, 2003). Additionally, the synthesis of triazole-based NK-1 antagonists, through regioselective pyridine metallation chemistry, illustrates the potential of such compounds in developing new therapeutic agents (L. N. Jungheim et al., 2006).
Biological Activity Exploration
Investigations into the antimicrobial and antitumor properties of triazole derivatives, including efforts to synthesize novel compounds that exhibit significant bioactivity, are paramount. Research on thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors is an example of how molecular modifications can impact biological efficacy (V. U. Jeankumar et al., 2013). Similarly, studies on the synthesis and cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases underscore the potential of such compounds in cancer research (Ashraf S. Hassan et al., 2014).
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2/c1-31-17-6-2-5-16(11-17)29-21(15-4-3-9-25-13-15)20(27-28-29)22(30)26-12-14-7-8-19(24)18(23)10-14/h2-11,13H,12H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGNSPQGHNDMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
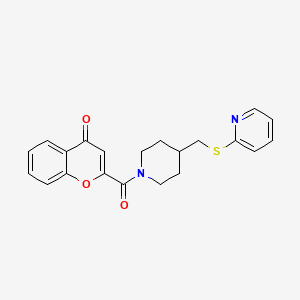
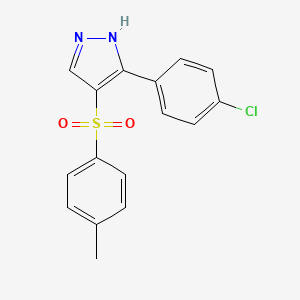
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
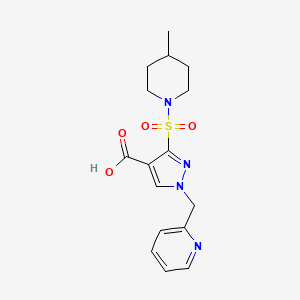
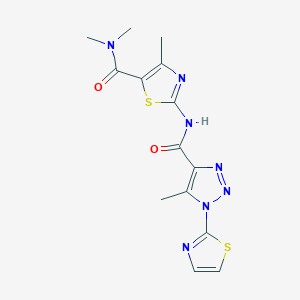
![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)
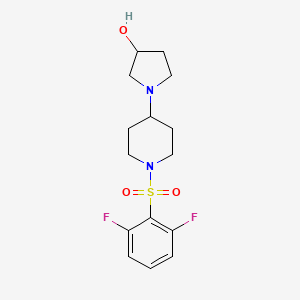
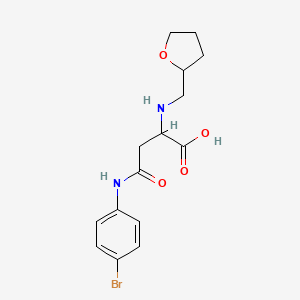
![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)
